7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
7-(1,3-dimethylpyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O/c1-11-14(9-24(3)23-11)16-15(12(2)21-18-19-10-20-25(16)18)17(26)22-13-7-5-4-6-8-13/h4-10,16H,1-3H3,(H,22,26)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHFIARYORIPOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CN(N=C3C)C)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring, followed by the introduction of the triazole and carboxamide groups. One common synthetic route involves the reaction of 1,3-dimethyl-1H-pyrazol-4-ylamine with an appropriate carboxylic acid derivative to form the carboxamide group. Subsequent cyclization reactions can then introduce the triazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The use of catalysts and specific solvents can help optimize the reaction conditions and improve yield. Purification techniques such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure.
Substitution: : Substitution reactions can introduce new substituents at different positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of derivatives from the triazolo-pyrimidine class. For instance, compounds similar to 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide have shown promising activity against various strains of bacteria and fungi.
Case Study : A study demonstrated that related compounds exhibited effective inhibition against Mycobacterium tuberculosis, suggesting potential for development as antitubercular agents .
Anti-inflammatory Effects
Compounds in this category have also been investigated for their anti-inflammatory properties. The presence of specific functional groups allows for modulation of inflammatory pathways.
Research Findings : In vitro assays indicated that certain derivatives could significantly reduce pro-inflammatory cytokines in cultured cells .
Antiviral Activity
The antiviral potential of this compound class is particularly notable in targeting viral polymerases. For example:
Case Study : Research focused on influenza virus polymerase has shown that derivatives can disrupt protein-protein interactions critical for viral replication . The ability to inhibit these interactions positions these compounds as candidates for antiviral drug development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationships is vital for optimizing the efficacy of these compounds. Key aspects include:
- Substituents on the phenyl ring : Variations can significantly affect biological activity.
- Positioning of functional groups : The location of carboxamide and pyrazole groups influences binding affinity to biological targets.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole and triazole rings can bind to enzymes or receptors, modulating their activity. The carboxamide group can also play a role in hydrogen bonding and other interactions, contributing to the compound's biological activity.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Pyrazole derivatives: : These compounds share the pyrazole ring and have similar biological activities.
Triazole derivatives: : These compounds contain the triazole ring and are known for their antimicrobial properties.
Carboxamide derivatives: : These compounds feature the carboxamide group and are used in various pharmaceutical applications.
Uniqueness
What sets 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide apart is its combination of the pyrazole, triazole, and carboxamide groups in a single molecule
Biological Activity
7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and comparative studies with similar compounds.
- Molecular Formula : C19H21N7O
- Molecular Weight : 363.4 g/mol
- IUPAC Name : 7-(1,3-dimethylpyrazol-4-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been shown to inhibit certain enzyme pathways crucial for cell proliferation and survival:
- Antitumoral Activity : Studies indicate that the compound exhibits significant antitumoral properties by inhibiting tubulin polymerization, which is essential for cell division. This mechanism disrupts the mitotic spindle formation in cancer cells, leading to apoptosis .
- Antiviral Activity : The compound has also demonstrated antiviral properties against various viral strains. The structural variations within the compound allow it to target viral replication processes effectively .
Biological Activity Studies
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Study 1: Antitumoral Activity
A study conducted on various synthesized derivatives of triazolo-pyrimidines revealed that modifications in the phenyl group significantly influenced their antitumoral efficacy. The tested compound was found to have a strong inhibitory effect on tumor growth in xenograft models when administered at specific dosages .
Case Study 2: Antiviral Properties
In a separate investigation focusing on antiviral activity against influenza virus strains, the compound exhibited a notable decrease in viral replication rates. The study utilized both plaque reduction assays and real-time PCR to quantify viral RNA levels post-treatment .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Type | Biological Activity | Mechanism of Action |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Heterocyclic | Moderate antitumoral | Inhibits DNA synthesis |
| Imidazole derivatives | Heterocyclic | Antifungal/antiviral | Disrupts fungal cell wall synthesis |
The unique combination of pyrazole and triazolopyrimidine rings in our target compound provides distinct chemical properties that enhance its biological activity compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide?
- Methodology : The compound can be synthesized via a one-pot multicomponent reaction involving 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate. Catalysts like APTS (3-Aminopropyltriethoxysilane) in ethanol under reflux (24 hours) yield triazolo-pyrimidine derivatives with good efficiency (65–78% yield) . Alternative methods include regioselective reactions of 3,5-diaminotriazole with carbonyl compounds under acidic conditions, where solvent choice (e.g., glacial acetic acid) and temperature (80–100°C) are critical for purity .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., and ) is used to verify substituent positions and ring fusion. For example, NMR signals at δ 8.80–8.77 ppm confirm aromatic protons in triazole-pyrimidine systems . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry and confirms fused heterocyclic frameworks .
Q. What are the key physicochemical properties influencing its biological activity?
- Methodology : Solubility is enhanced by polar substituents like hydroxyl or carboxamide groups. LogP values (experimental or computational) predict membrane permeability. Thermal stability is assessed via differential scanning calorimetry (DSC), with melting points reported between 190–200°C for related triazolo-pyrimidines .
Advanced Research Questions
Q. How can computational methods improve the design of novel triazolo-pyrimidine derivatives?
- Methodology : Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states to predict regioselectivity. For example, ICReDD’s reaction path search methods combine computational and experimental data to optimize catalyst selection (e.g., TMDP in ethanol-water mixtures) and reduce trial-and-error synthesis . Molecular docking studies identify potential biological targets (e.g., enzyme active sites) by analyzing interactions between the pyrazole-triazolo-pyrimidine scaffold and binding pockets .
Q. How should researchers address contradictions in reported synthetic yields for triazolo-pyrimidines?
- Methodology : Systematic analysis of reaction variables (e.g., catalyst loading, solvent polarity, temperature) using Design of Experiments (DoE) can resolve discrepancies. For instance, yields vary between 65% (APTS catalyst) and 80% (TMDP catalyst) due to differences in proton transfer efficiency in multicomponent reactions . Statistical tools like ANOVA isolate critical factors (e.g., reaction time >18 hours for cyclization) .
Q. What strategies mitigate side reactions during functionalization of the pyrazole-triazolo-pyrimidine core?
- Methodology : Protecting groups (e.g., tert-butyl carbamate for amines) prevent unwanted nucleophilic substitutions. For electrophilic substitutions (e.g., halogenation), controlled pH (4–6) and low temperatures (0–5°C) minimize ring-opening side reactions. Reaction monitoring via TLC or in situ IR ensures intermediate stability .
Q. How can researchers validate the biological mechanism of action for this compound?
- Methodology : Enzymatic assays (e.g., kinase inhibition) using purified proteins quantify IC values. Antiproliferative activity against cancer cell lines (e.g., MCF-7) is evaluated via MTT assays, with dose-response curves (0.1–100 μM) and Western blotting to confirm downstream target modulation (e.g., apoptosis markers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
